molecular formula C30H38N2O7 B13483686 (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid

Cat. No.: B13483686
M. Wt: 538.6 g/mol
InChI Key: DPMNVXBKYCJIMV-SANMLTNESA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid is a complex organic compound often used in peptide synthesis. This compound is characterized by the presence of both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups, which are commonly used to protect amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid typically involves multiple steps. One common method starts with the corresponding protected amino acid and involves the use of sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can remove protecting groups or reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acid chlorides . Reaction conditions often involve controlled temperatures and specific solvents to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, peptide synthesis using this compound as a coupling agent can result in the formation of longer peptide chains .

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups protect the amino acid residues during the synthesis process, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid lies in its specific combination of protecting groups and its stability under various conditions. This makes it particularly useful in complex peptide synthesis processes where precise control over the reaction conditions is required .

Properties

Molecular Formula

C30H38N2O7

Molecular Weight

538.6 g/mol

IUPAC Name

(2S)-5-[9H-fluoren-9-ylmethoxycarbonyl(oxan-4-yl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C30H38N2O7/c1-30(2,3)39-28(35)31-26(27(33)34)13-8-16-32(20-14-17-37-18-15-20)29(36)38-19-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,20,25-26H,8,13-19H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1

InChI Key

DPMNVXBKYCJIMV-SANMLTNESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN(C1CCOCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C1CCOCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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